molecular formula C30H26N2OS B2684782 2-Benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 391228-47-0

2-Benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2684782
CAS RN: 391228-47-0
M. Wt: 462.61
InChI Key: NUVCXTQHQXBQGO-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C30H26N2OS and its molecular weight is 462.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

Researchers have developed methodologies for the facile synthesis of tetrahydropyrimido and pyridine derivatives, which involve the reaction of key precursors such as amino-tetrahydroquinoline carbonitriles with various reagents. These synthesis processes enable the exploration of structural variations and potential applications of these compounds in different scientific domains (Elkholy & Morsy, 2006); (A. Bakhite et al., 2022).

Analytical Applications

One study has highlighted the use of a methylsulfonylquinoline derivative as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This indicates the potential utility of structurally similar compounds in enhancing detection sensitivity in various analytical techniques (Yoshida, Moriyama, & Taniguchi, 1992).

Biological Activity

Derivatives of tetrahydroquinoline have been evaluated for their antifungal properties, showcasing the potential of these compounds in developing new antifungal agents. This suggests that the compound may also possess interesting biological activities that could be explored further (Gholap et al., 2007).

properties

IUPAC Name

2-benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2OS/c31-19-27-29(24-15-17-25(18-16-24)33-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)32-30(27)34-21-23-11-5-2-6-12-23/h1-6,9-12,15-18H,7-8,13-14,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCXTQHQXBQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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